Isoquinolin-4-ylmethanamine
Description
Significance and Research Context of Isoquinoline (B145761) Derivatives
Isoquinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are fundamental to numerous areas of scientific research. nih.govajrconline.org First isolated from coal tar in the late 19th century, the isoquinoline nucleus, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural cornerstone in many natural products, most notably a wide range of alkaloids. ajrconline.org These naturally occurring isoquinoline alkaloids have been used in traditional medicine for centuries and continue to be a source of lead compounds for modern drug development. ajrconline.orgnumberanalytics.com
The significance of the isoquinoline scaffold lies in its remarkable versatility. The core structure can be chemically modified at various positions, allowing for the synthesis of a vast library of derivatives with diverse chemical properties and biological activities. acs.org This has made isoquinoline derivatives a subject of intense study in medicinal chemistry, with research demonstrating a broad spectrum of pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ajrconline.orgnumberanalytics.commdpi.comoup.com Beyond pharmaceuticals, isoquinoline-based compounds are also investigated for applications in materials science, such as in the development of conductive polymers and sensors.
The academic exploration of isoquinolines is driven by the quest to understand structure-activity relationships (SAR), where systematic modifications to the molecule's framework reveal how specific structural features influence its function. nih.gov This research has led to the development of powerful synthetic methodologies, such as the Bischler-Napieralski and Pictet-Spengler reactions, to construct the isoquinoline core efficiently. acs.org
Rationale for Investigating Isoquinolin-4-ylmethanamine in Scholarly Pursuits
Within the broad family of isoquinoline derivatives, this compound has emerged as a compound of specific interest for several key reasons. Its structure, featuring a methanamine (-CH₂NH₂) group at the C4 position of the isoquinoline ring, makes it a valuable molecular building block in synthetic and medicinal chemistry. chemimpex.com
The rationale for its investigation is rooted in the strategic importance of the C4 position for modulating the biological activity of the isoquinoline scaffold. acs.org Research has shown that substituents at this particular position can significantly influence a compound's potency and selectivity for biological targets. acs.orgnih.gov For instance, studies on C4-substituted isoquinolines have identified analogues with cytotoxic activity against cancer cell lines, highlighting the potential for this substitution pattern in oncology research. nih.govopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Furthermore, this compound serves as a key intermediate for the synthesis of more complex molecules. chemimpex.com The primary amine group provides a reactive handle for a wide range of chemical transformations, enabling chemists to construct diverse libraries of compounds for screening in drug discovery programs. Academic pursuits involving this compound are often aimed at:
Developing novel therapeutic agents: By incorporating the this compound moiety into larger molecules, researchers explore new treatments for conditions such as neurological disorders and cancer. chemimpex.comresearchgate.net
Probing biological systems: Derivatives are used as chemical tools to investigate the function of biological targets like enzymes and receptors. nih.gov For example, related isoquinoline structures have been investigated as highly potent dopamine (B1211576) D1 agonists and cyclin-dependent kinase 4 (CDK4) inhibitors. nih.govnih.gov
Exploring new synthetic methodologies: The compound can be used to test and refine new chemical reactions, contributing to the broader field of organic synthesis. bohrium.com
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 58123-56-1 | fluorochem.co.uk |
| Molecular Formula | C₁₀H₁₀N₂ | fluorochem.co.uk |
| Molecular Weight | 158.204 g/mol | fluorochem.co.uk |
| Physical State | Solid | fluorochem.co.uk |
| Common Synonym | 4-(Aminomethyl)isoquinoline | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMHEIRKNHCJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475908 | |
| Record name | 1-(Isoquinolin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-56-1 | |
| Record name | 1-(Isoquinolin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Isoquinolin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Isoquinolin 4 Ylmethanamine and Its Analogues
Classical Isoquinoline (B145761) Ring Construction Approaches
Traditional methods for isoquinoline synthesis have long been the bedrock of heterocyclic chemistry, providing robust and well-understood pathways to the core structure. These reactions, while established, are continually refined for improved efficiency and substrate scope.
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular electrophilic aromatic substitution of β-arylethylamides. nrochemistry.comwikipedia.org The reaction is typically promoted by dehydrating acidic reagents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or in some cases, triflic anhydride (B1165640) (Tf₂O). nrochemistry.comwikipedia.org The process initially forms a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the aromatic isoquinoline. nrochemistry.com
For the synthesis of precursors to Isoquinolin-4-ylmethanamine, the strategy hinges on the appropriate substitution of the starting β-arylethylamide. The cyclization is most effective when the benzene (B151609) ring possesses electron-donating groups, which activate it towards electrophilic attack. nrochemistry.comwikipedia.org To achieve 4-substitution, a substituent on the starting phenethylamine (B48288) derivative must direct the cyclization accordingly or be a group that can be later converted to the desired methanamine moiety.
The mechanism is believed to proceed via either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org The use of milder conditions and alternative reagents has been explored to broaden the reaction's applicability. organic-chemistry.org For instance, conducting the reaction in an environmentally benign solvent like the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) has been shown to produce activated 3,4-dihydroisoquinolines in excellent yields and purity under mild conditions. organic-chemistry.org
Table 1: Examples of Bischler-Napieralski Reaction Conditions
| Starting Material | Reagent(s) | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| β-arylethylamide | POCl₃, P₂O₅ | Refluxing, dehydrating | 3,4-Dihydroisoquinoline | nrochemistry.com |
| Phenethylamides | POCl₃ | 90–100 °C, 1 hr | Activated 3,4-dihydroisoquinolines | organic-chemistry.org |
| β-ethylamides | PPh₃-Br₂ | Mild | 3,4-Dihydroisoquinolines | organic-chemistry.org |
This table showcases various conditions used in the Bischler-Napieralski reaction to form dihydroisoquinoline derivatives.
The Pictet–Spengler reaction provides a powerful method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is a special case of the more general Mannich reaction. google.com The driving force is the formation of a highly electrophilic iminium ion, which undergoes intramolecular attack by the aromatic ring. wikipedia.org
To generate isoquinolines, the resulting tetrahydroisoquinoline must be oxidized. The nature of the starting materials is crucial for the success of the reaction. While electron-rich aromatic rings like indoles react under mild conditions, less nucleophilic systems such as a simple phenyl group require harsher conditions, including refluxing with strong acids. wikipedia.org The synthesis of Tadalafil, for instance, employs an N-acyliminium ion variant of the Pictet-Spengler reaction, which utilizes a more powerful electrophile and allows for cyclization under milder conditions. wikipedia.org
For the specific synthesis of 4-substituted isoquinolines, the choice of the carbonyl component is critical. The reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with various aldehydes in strong acid media leads to intermediate 4,5-dihydroisoquinolines, which then readily dehydrogenate to form the final isoquinoline products. scilit.comrsc.org This demonstrates a pathway to introduce substituents at the 5-position of a pyrazolo[3,4-c]isoquinoline system, analogous to the 4-position of a standard isoquinoline. Furthermore, gold-catalyzed Pictet-Spengler reactions have been developed, allowing for the synthesis of complex isoquinoline derivatives with high diastereoselectivity under low catalyst loadings. acs.org
Table 2: Pictet-Spengler Reaction Variants for Isoquinoline Synthesis
| Amine Component | Carbonyl Component | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| β-arylethylamine | Aldehyde/Ketone | Strong acid (HCl, TFA), reflux | Tetrahydroisoquinoline | wikipedia.org |
| β-arylethylamine | Aldehyde/Ketone | Acylation, mild conditions | N-acyl-tetrahydroisoquinoline | wikipedia.org |
| 4-(3,4-dimethoxyphenyl)-5-aminopyrazole | Aromatic Aldehyde | Trifluoroacetic acid | Pyrazolo[3,4-c]isoquinoline | scilit.comrsc.org |
This table illustrates different approaches within the Pictet-Spengler methodology to access substituted isoquinoline and related heterocyclic systems.
The Pomeranz–Fritsch reaction is another classical method for synthesizing the isoquinoline nucleus, involving the acid-catalyzed cyclization of a benzalaminoacetal. chemistry-reaction.comthermofisher.comwikipedia.org These acetals are formed by the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org The reaction typically uses a strong acid like sulfuric acid, although Lewis acids have also been employed. wikipedia.org
A significant modification, known as the Pomeranz–Fritsch–Bobbitt (PFB) reaction, involves the reduction of the intermediate imine to an aminoacetal prior to cyclization. beilstein-journals.org This allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines and offers a route to N-substituted derivatives. beilstein-journals.orgacs.org The PFB methodology has been investigated for accessing 4-hydroxytetrahydroisoquinolines, which are valuable precursors for further functionalization. beilstein-journals.org The regiochemical outcome of the cyclization can be controlled by the reaction conditions; for instance, the choice between forming a 7-substituted versus a 5-substituted product can be influenced by the acid used. beilstein-journals.org
The reaction has been combined with multicomponent strategies, such as the Ugi reaction, to create diverse isoquinoline scaffolds in a sequential one-pot process. acs.org This Ugi/Pomeranz–Fritsch approach, however, can be sensitive to the acid conditions used for the final cyclization step. acs.org
Table 3: Conditions and Outcomes of the Pomeranz-Fritsch Reaction
| Starting Materials | Reagent(s)/Conditions | Key Feature | Product Type | Reference(s) |
|---|---|---|---|---|
| Benzaldehyde, 2,2-diethoxyethylamine | H₂SO₄ | Classical method | Isoquinoline | thermofisher.comwikipedia.org |
| Aminoacetal precursors | HClO₄ | Cyclization of non-activated systems | 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline | beilstein-journals.org |
| Aminoacetal precursors | 6 M HCl | Standard PFB conditions | 7-substituted-4-hydroxy-THIQ | beilstein-journals.org |
This table summarizes different conditions and modifications of the Pomeranz-Fritsch reaction for the synthesis of isoquinoline and tetrahydroisoquinoline derivatives.
Modern Synthetic Strategies for this compound Scaffolds
Contemporary organic synthesis has introduced powerful new methods for constructing complex heterocyclic systems, often with greater efficiency, atom economy, and control over substitution patterns than classical approaches.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient tools for generating molecular diversity. researchgate.netfrontiersin.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, reacting an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. researchgate.net This adduct can then undergo a post-condensation cyclization to yield a variety of heterocyclic scaffolds, including isoquinolines. acs.org
Strategies have been developed that combine the Ugi reaction with subsequent cyclizations like the Pomeranz–Fritsch or Schlittler–Müller reactions to access diverse isoquinoline derivatives. acs.org Another approach involves the three-component reaction of isoquinoline itself with dialkyl acetylenedicarboxylates and phosphine (B1218219) oxides to generate functionalized dihydroisoquinolines. frontiersin.org Asymmetric MCRs using chiral catalysts have also been developed to produce enantioenriched dihydroisoquinoline derivatives, showcasing the high level of control achievable with modern methods. nih.gov
Table 4: Multicomponent Reactions for Isoquinoline Synthesis
| Reaction Type | Components | Key Feature | Product Type | Reference(s) |
|---|---|---|---|---|
| Ugi-4CR / Pomeranz-Fritsch | Aldehyde, amine, carboxylic acid, isocyanide | Sequential one-pot synthesis | Substituted Isoquinolines | acs.org |
| 3CR | Isoquinoline, dialkyl acetylenedicarboxylate, phosphine oxide | Direct functionalization | Arylphosphinoyl-dihydroisoquinolines | frontiersin.org |
| 4CR | Isatin, tetrahydroisoquinoline, primary amine, terminal alkyne | Circumvents limitations of 3CR | Substituted ureas with a dihydropyrrolo[2,1-a]isoquinoline core | acs.org |
This table highlights the versatility of multicomponent reactions in constructing complex and diverse isoquinoline-based scaffolds.
Intramolecular hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond within the same molecule, has emerged as a powerful, atom-economical method for synthesizing nitrogen-containing heterocycles. researchgate.net Gold-catalyzed hydroamination reactions are particularly effective for the cyclization of alkynes. nih.gov
This strategy can be applied to the synthesis of isoquinoline and dihydroisoquinoline scaffolds. For example, a palladium-catalyzed Sonogashira coupling followed by a 6-endo intramolecular alkyne hydroamination provides an efficient route to pyrazolo[5,1-a]isoquinolines. acs.org In another approach, an unconventional Pictet-Spengler reaction between α-amino acid esters and 2-alkynyl benzaldehydes, followed by a gold-catalyzed intramolecular hydroamination, furnishes isoquinoline-fused isoquinolines in a one-pot, two-step sequence. researchgate.net This highlights the ability to combine classical and modern reactions to build complex fused systems. The Ugi four-component reaction can also be used to create precursors for a subsequent gold-catalyzed hydroamination, leading to enantioselective syntheses of dihydroisoquinolines. rsc.org
Table 5: Intramolecular Hydroamination in Isoquinoline Synthesis
| Precursor Type | Catalyst System | Cyclization Mode | Product Type | Reference(s) |
|---|---|---|---|---|
| Product of Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles | Palladium catalyst | 6-endo intramolecular hydroamination | Pyrazolo[5,1-a]isoquinolines | acs.org |
| Product of Ugi-4CR with an amino acid | Gold catalyst | Intramolecular hydroamination | Enantioselective Dihydroisoquinolines | rsc.org |
| Product of Pictet-Spengler reaction of α-amino acid esters and 2-alkynyl benzaldehydes | Gold catalyst | Intramolecular hydroamination | Isoquinoline-fused isoquinolines | researchgate.net |
This table details modern intramolecular hydroamination strategies for the construction of isoquinoline and related heterocyclic cores.
An exploration of the synthetic pathways and chemical modifications of this compound reveals a landscape rich with modern catalytic methods and stereoselective strategies. This article delves into specific methodologies for accessing this core structure and its derivatives, focusing on C-H functionalization, stereoselective synthesis, and post-cyclization derivatization.
Structure Elucidation and Advanced Characterization Techniques in Isoquinolin 4 Ylmethanamine Research
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in the verification of the molecular structure of isoquinoline (B145761) derivatives. ontosight.ai These methods probe the interactions of molecules with electromagnetic radiation, yielding data that serve as a molecular fingerprint. For Isoquinolin-4-ylmethanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive dataset for structural confirmation. nih.govasianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.
In the ¹H NMR spectrum of an isoquinoline derivative, the aromatic protons typically appear in the downfield region (δ 7.5–8.5 ppm), reflecting the deshielding effect of the aromatic ring currents. vulcanchem.com The protons of the methylene (B1212753) group (-CH₂) in the methanamine substituent are expected to resonate at a chemical shift characteristic of a CH₂ group attached to both an aromatic ring and a nitrogen atom. For instance, in analogous structures like pyridin-4-ylmethanamine, these protons appear around δ 4.88 ppm. rsc.org The amine (-NH₂) protons are often observed as a broad signal, and their chemical shift can vary depending on the solvent and concentration. vulcanchem.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the isoquinoline core are typically found in the δ 120–150 ppm range. vulcanchem.com The methylene carbon of the methanamine group would appear further upfield. Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, can be employed to definitively assign proton and carbon signals and confirm the substitution pattern on the isoquinoline ring. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Related Structures Predicted data is based on analogous compounds and computational models.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isoquinoline Aromatic Protons | 7.5 - 9.0 | 120 - 155 |
| -CH₂- (Methylene) | ~4.0 - 5.0 | ~45 - 55 |
Mass Spectrometry (MS) Techniques in Isoquinoline Derivative Characterization
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂), high-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecular ion, which should correspond to its calculated monoisotopic mass of 158.0844 Da. uni.lu
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. rsc.org The resulting mass spectrum displays a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, a common fragmentation pathway for related structures involves the loss of the amine group (-NH₂) or cleavage of the bond between the methylene group and the isoquinoline ring. vulcanchem.com
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂ | uni.lu |
| Molecular Weight | 158.17 g/mol | uni.lu |
| Monoisotopic Mass | 158.0844 Da | uni.lu |
Infrared (IR) Spectroscopy in the Analysis of this compound
Infrared (IR) spectroscopy probes the vibrational modes of functional groups within a molecule. mdpi.com The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of both the isoquinoline ring system and the primary amine group.
Key expected vibrational frequencies include:
N-H Stretching: The primary amine (-NH₂) group will exhibit characteristic stretching vibrations, typically appearing as one or two bands in the region of 3300–3500 cm⁻¹. vulcanchem.com
Aromatic C-H Stretching: Vibrations from the C-H bonds on the isoquinoline ring are expected just above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline core typically appear in the 1500–1620 cm⁻¹ region. irphouse.com
N-H Bending: The scissoring vibration of the -NH₂ group usually results in a band around 1590-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond of the aminomethyl group is expected in the 1250–1350 cm⁻¹ range. vulcanchem.com
The analysis of these characteristic bands provides strong evidence for the compound's functional group composition. irphouse.comtandfonline.com
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound Data based on characteristic frequencies for functional groups found in isoquinoline derivatives.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C and C=N Stretch | 1500 - 1620 |
X-ray Crystallography for Absolute Configuration and Conformational Analysis of Isoquinoline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. eurjchem.comcarta-evidence.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to map the precise positions of atoms in the crystal lattice. semanticscholar.org This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com
For isoquinoline derivatives, X-ray crystallography can confirm the planarity of the isoquinoline ring system and determine the conformation of substituents. eurjchem.comsemanticscholar.org In the case of this compound, a crystal structure would reveal the orientation of the methanamine group relative to the aromatic ring.
Furthermore, this technique elucidates intermolecular interactions that stabilize the crystal packing, such as hydrogen bonding involving the amine group's protons and the nitrogen atom of the isoquinoline ring. eurjchem.comsemanticscholar.org While a specific crystal structure for this compound is not detailed in the provided sources, the analysis of related isoquinoline derivatives demonstrates the power of this technique. nih.govuj.edu.pl For example, a study on a different isoquinoline derivative reported an orthorhombic crystal system with specific unit cell dimensions, providing a complete picture of its solid-state architecture. eurjchem.comsemanticscholar.org
Table 4: Illustrative Crystal Data for an Isoquinoline Derivative This table presents data for a representative isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate, to illustrate the type of information obtained from X-ray crystallography. eurjchem.comsemanticscholar.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₇NO₂S₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.2804(5) |
| b (Å) | 8.1347(17) |
| c (Å) | 35.015(4) |
| Volume (ų) | 1504.1(4) |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Structural Determinants for Biological Activity
The biological activity of isoquinoline (B145761) derivatives is highly dependent on the nature and placement of substituent groups on the core heterocyclic structure. SAR studies aim to systematically modify the molecule to identify which structural components, or "determinants," are essential for its desired pharmacological effect. Even minor alterations to the scaffold can lead to significant changes in potency and selectivity.
For instance, in studies of isoquinolin-1-one analogs, the substitution pattern is a key determinant of antitumor activity. Research comparing various derivatives found that an O-(3-hydroxypropyl) substituted compound exhibited 3-5 times better antitumor activity against human tumor cell lines than a related 5-aryl substituted dihydroimidazo[2,1-a]isoquinoline. nih.gov This highlights that not just the presence of a substituent, but its chemical nature and point of attachment are critical for biological function. The core isoquinoline structure serves as a versatile foundation upon which functional groups can be strategically placed to optimize interactions with biological targets. iucr.org
Positional and Substituent Effects on Isoquinolin-4-ylmethanamine Activity Profiles
The specific position and chemical properties of substituents on the this compound scaffold directly modulate the compound's activity profile. The effects of these substituents can often be rationalized through established chemical principles, such as the Hammett relation, which describes the influence of meta- and para-substituents on the reactivity of a benzene (B151609) ring. researchgate.net In many cases, the effects of multiple substituents can be considered additive, although interactions between substituents can also occur. cas.cz
A clear example of positional and substituent effects can be seen in a series of 4-(benzylaminomethylene)isoquinoline-1,3-diones, which are structurally related to this compound and act as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). nih.gov SAR studies on these compounds revealed several key findings:
Headpiece Substitution : A hydroxyl (-OH) group at the 3-position of the benzylamino "headpiece" was found to be essential for inhibitory activity against CDK4. nih.gov
Isoquinoline Core Substitution : The introduction of specific substituents at the C-6 position of the isoquinoline-1,3-dione core significantly enhanced this activity. nih.gov
The following table summarizes the impact of different substituents on the CDK4 inhibitory activity of this isoquinoline class. nih.gov
| Substitution Position | Required/Enhancing Substituent | Effect on Activity |
| Benzylamino Phenyl Ring | 3-OH | Required for Activity |
| Isoquinoline C-6 Position | Iodo (-I) | Enhanced Activity |
| Isoquinoline C-6 Position | Aryl (e.g., Phenyl) | Enhanced Activity |
| Isoquinoline C-6 Position | Heteroaryl | Enhanced Activity |
| Isoquinoline C-6 Position | t-Butyl | Enhanced Activity |
| Isoquinoline C-6 Position | Cyclopentyl | Enhanced Activity |
These findings demonstrate a clear SAR where specific electronic and steric features at defined positions are necessary to achieve potent biological effects.
Stereochemical Influences on Pharmacological Profiles of Isoquinoline Derivatives
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the pharmacological profiles of isoquinoline derivatives. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific binding, where one enantiomer or diastereomer of a drug binds much more effectively than its mirror image.
For many isoquinoline derivatives, the presence of a stereocenter, particularly at the C-1 position, is a critical determinant of biological activity. vulcanchem.com Research on (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate emphasizes that the specific (R) configuration at the stereogenic center is crucial, as stereoisomers can have vastly different biological effects. vulcanchem.com This stereochemical specificity directly influences the molecule's binding affinity and selectivity for its target. vulcanchem.com
Furthermore, the geometric isomerism (E/Z) in derivatives can also lead to different biological outcomes. Studies on certain synthetic isoquinoline derivatives have noted that (E)- and (Z)-isomeric forms possess distinct levels of biological activity. researchgate.net The synthesis and pharmacological evaluation of the individual enantiomers of complex isoquinoline-containing structures, such as oxygen bioisosteres of the D1 agonist dihydrexidine, are often necessary to fully characterize the source of the desired activity. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design for Isoquinoline Scaffolds
Pharmacophore modeling is a powerful computational tool used in drug discovery to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. dergipark.org.trfrontiersin.org
For the isoquinoline scaffold, pharmacophore models have been successfully developed to guide the design of new, more potent, and selective ligands. researchgate.net This process, known as ligand-based drug design, uses the structural information from a set of known active molecules to build a model that predicts the activity of new, untested compounds. nih.govtandfonline.com
Key steps and applications in the pharmacophore modeling of isoquinoline scaffolds include:
Model Generation : A model is created based on the interactions of a potent isoquinoline-based inhibitor with its target receptor or by aligning a series of active compounds to identify common features. dergipark.org.trresearchgate.net
Feature Identification : The model highlights crucial features. For example, a pharmacophore for a D1 dopamine (B1211576) agonist based on an isoquinoline framework identified the precise position and orientation of nitrogen and hydroxyl groups as essential. researchgate.net Similarly, a model for CDK4 inhibitors would include features representing the required 3-OH on the benzylamino headpiece and a hydrophobic region corresponding to the C-6 substituent on the isoquinoline core. nih.gov
Virtual Screening : The generated pharmacophore model is used as a 3D query to search large databases of chemical compounds to identify new molecules that fit the model and are therefore likely to be active. dergipark.org.tr
Rational Design : The model guides chemists in designing new derivatives. For instance, a pharmacophore model for 4-aminoquinolines (a related scaffold) identified them as conformationally restricted analogs of the polyamine spermidine, providing a new rationale for their biological activity and a path for future design. nih.gov
The table below illustrates a hypothetical pharmacophore model for an isoquinoline-based kinase inhibitor, based on common features identified in published research. nih.govdergipark.org.trfrontiersin.org
| Pharmacophore Feature | Description | Example from Isoquinoline SAR |
| Aromatic Ring (AR) | Represents an aromatic system, often involved in π-π stacking. | The core isoquinoline ring system. |
| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | The nitrogen atom in the isoquinoline ring. |
| Hydrogen Bond Donor (HBD) | An atom capable of donating a hydrogen bond. | A hydroxyl group on a substituent (e.g., 3-OH). nih.gov |
| Hydrophobic Region (HY) | A nonpolar region that interacts with hydrophobic pockets in the target. | An aryl or t-butyl group at the C-6 position. nih.gov |
Through these computational approaches, the development of novel therapeutic agents based on the this compound scaffold can be significantly accelerated, allowing for a more rational and efficient drug discovery process.
Computational Chemistry and Cheminformatics Approaches in Isoquinolin 4 Ylmethanamine Research
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intricate details of chemical reactions involving isoquinoline (B145761) derivatives. figshare.comresearchgate.netnih.govrsc.org These methods allow for the exploration of reaction mechanisms, prediction of reaction pathways, and analysis of transition states, which are crucial for developing efficient synthetic methodologies. figshare.comnih.govrsc.org
For instance, DFT studies have been employed to investigate the mechanisms of rhodium-catalyzed reactions for the synthesis of fluorinated isoquinoline derivatives. figshare.com Theoretical calculations can map out the entire reaction pathway, starting from the formation of a metal carbene, through C-H activation and migratory insertion, to the final steps of intramolecular cyclization and defluorination to yield the isoquinoline product. figshare.com Similarly, DFT has been used to study the pyrolysis mechanisms of isoquinoline, providing insights into the thermal decomposition pathways. researchgate.net
These computational studies are not merely confirmatory; they are predictive. nih.govrsc.orgchemrxiv.org By calculating the energy barriers of different potential reaction pathways, researchers can forecast the most likely outcome of a reaction, guiding experimental efforts and saving significant time and resources. nih.govrsc.org Heuristically-aided quantum chemistry (HAQC) is an emerging approach that combines chemical heuristics with quantum calculations to predict feasible reaction pathways for a diverse range of organic reactions. chemrxiv.org
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govrsc.orgnih.gov This method is instrumental in understanding the binding modes of isoquinolin-4-ylmethanamine derivatives with their biological targets. nih.govtandfonline.com
In the context of drug discovery, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand and the active site of a protein. tandfonline.commdpi.com For example, studies on isoquinoline derivatives as inhibitors of cyclin-dependent kinases (CDKs) have utilized molecular docking to visualize how these molecules fit into the ATP-binding pocket of the enzyme. nih.govtandfonline.com These simulations can reveal crucial residues involved in the binding, such as the hydrogen bond interaction with LYS52 in CDK8, which significantly affects the activity of the compounds. tandfonline.com
The process often involves preparing the protein structure by removing water molecules and adding hydrogen atoms, and then using a docking program to place the ligand into the binding site. nih.gov The results are typically ranked based on a scoring function that estimates the binding affinity. nih.gov This information is invaluable for structure-based drug design, allowing medicinal chemists to modify the ligand structure to enhance its binding affinity and selectivity. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.govresearchgate.netresearchgate.netjapsonline.comnih.govacs.org For isoquinoline derivatives, QSAR studies are crucial for optimizing their therapeutic potential. japsonline.comresearchgate.net
QSAR models are developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity, such as inhibitory concentrations (IC50) or binding affinities (Ki). japsonline.comnih.gov These descriptors can encode various aspects of the molecular structure, including steric, electronic, and lipophilic properties. nih.gov
For example, a QSAR study on 7-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) as inhibitors of phenylethanolamine N-methyltransferase (PNMT) revealed that steric effects and lipophilicity play similar roles at both the PNMT active site and the α2-adrenoceptor, while electronic effects have opposite roles. nih.gov This kind of insight allows for the rational design of more selective inhibitors. nih.gov Similarly, QSAR models have been developed for isoquinoline derivatives targeting aldo-keto reductase 1C3 (AKR1C3), a promising target for prostate cancer, and for dipeptidyl peptidase-4 (DPP-4) inhibitors. japsonline.comresearchgate.netresearchgate.net The statistical quality of these models is rigorously validated to ensure their predictive power. japsonline.comresearchgate.net
Virtual Screening and R-group Screening Methodologies in Drug Discovery
Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.orgresearchgate.netacs.org This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). frontiersin.orgresearchgate.net For isoquinoline derivatives, VS can be used to discover new hits with desired biological activities. researchoutreach.orgmdpi.com
There are two main types of virtual screening: structure-based and ligand-based. researchgate.net Structure-based VS relies on the three-dimensional structure of the target protein, using molecular docking to assess the binding of compounds from a database. researchgate.net Ligand-based VS, on the other hand, uses the structures of known active compounds to identify others with similar properties, often employing QSAR models or pharmacophore mapping. frontiersin.org
R-group screening is a more focused approach within fragment-based drug discovery (FBDD). researchoutreach.orgacs.org It involves computationally evaluating different substituents (R-groups) on a common molecular scaffold to predict which modifications will lead to improved activity. acs.org For instance, a study on pyrazolo[3,4-c]isoquinoline derivatives used R-group screening to design and synthesize new compounds with enhanced affinity for the μ-opioid receptor. acs.org This methodology allows for the systematic exploration of the chemical space around a promising core structure, accelerating the hit-to-lead optimization process. researchoutreach.org
Conformational Analysis of this compound and its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.orgacs.orgnih.govjst.go.jp The conformation of a molecule can significantly influence its biological activity, as it determines how well it can fit into the binding site of a receptor. nih.gov
For this compound and its derivatives, understanding their conformational preferences is crucial. The tetrahydroisoquinoline ring system, for example, is not planar and can adopt various conformations. Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to determine the most stable conformations of these molecules in different environments. acs.orgjst.go.jp
Studies on related systems, such as phthalideisoquinolines, have shown that these molecules can exist in specific preferred conformations. acs.org Similarly, research on N-acylhydrazone derivatives has demonstrated that structural modifications can lead to significant changes in conformational behavior, which in turn affects their bioactivity. tandfonline.com For this compound, the relative orientation of the aminomethyl group with respect to the isoquinoline ring system is a key conformational feature that will dictate its interaction with biological targets.
Broader Applications in Medicinal Chemistry and Drug Discovery
Isoquinolin-4-ylmethanamine as a Key Building Block in Pharmaceutical Development
This compound, also known as 4-(aminomethyl)isoquinoline, is a valuable and highly utilized building block in the synthesis of complex pharmaceutical molecules. chemimpex.comcymitquimica.com Its structure, featuring a reactive primary amine attached to the isoquinoline (B145761) core via a methylene (B1212753) bridge, makes it an ideal starting point or intermediate for creating more elaborate compounds. chemimpex.com Medicinal chemists employ this compound to construct derivatives aimed at treating a range of conditions, with a particular focus on neurological disorders and cancer therapies. chemimpex.com The unique arrangement of the isoquinoline ring system and the aminomethyl group provides a foundation for developing ligands that can interact with specific biological receptors, contributing significantly to advancements in drug discovery. chemimpex.com
Strategic Development of Bioactive Molecules and Ligands from Isoquinoline Scaffolds
The isoquinoline scaffold is an architecturally compelling template that has been extensively explored in drug discovery. nih.gov Its inherent properties make it a cornerstone for developing a wide array of bioactive molecules. Synthetic and medicinal chemists are continually investigating new methods to construct and functionalize isoquinoline skeletons to harness their therapeutic potential. nih.gov The strategic development of molecules from this scaffold has yielded compounds with a broad spectrum of pharmacological activities. nih.govbenthamdirect.com
The diverse biological roles of isoquinoline-based compounds underscore their importance in medicinal chemistry. The ability to introduce substituents at various positions on the isoquinoline ring enables the systematic exploration of structure-activity relationships (SARs), a critical process in optimizing drug candidates. rsc.org This strategic approach has led to the identification of isoquinoline derivatives as inhibitors of key enzymes and modulators of cellular pathways involved in disease. nih.govresearchgate.net
Table 1: Pharmacological Activities of Isoquinoline Scaffolds
| Pharmacological Activity | Reference |
|---|---|
| Anticancer / Antitumor | nih.gov, benthamdirect.com, researchgate.net |
| Antimicrobial / Antibacterial | nih.gov, benthamdirect.com |
| Antifungal | nih.gov |
| Antiviral (including Anti-HIV and Anti-dengue) | benthamdirect.com |
| Anti-inflammatory | nih.gov |
| Antidepressant | nih.gov |
| Antioxidant | nih.gov |
| Antimalarial / Antiplasmodial | nih.gov, benthamdirect.com |
| Antileishmanial | nih.gov |
| Enzyme Inhibition | nih.gov |
| Cholesterol-lowering | nih.gov |
| Antihyperglycemic | nih.gov |
Contribution to Novel Therapeutic Innovations
The versatility of the isoquinoline scaffold has directly contributed to significant therapeutic innovations by providing the foundation for novel drug candidates with unique mechanisms of action. Researchers have successfully designed and synthesized isoquinoline derivatives that target specific proteins and pathways implicated in complex diseases like cancer.
One notable innovation involves the development of isoquinoline-tethered quinazoline (B50416) derivatives. In a specific study, an isoquinoline derivative (14a) linked to a triazole moiety demonstrated excellent inhibitory activity against SKBR3 cells, which overexpress the HER2 receptor, a key target in certain types of breast cancer. nih.gov Unlike existing drugs that are often more potent against the epidermal growth factor receptor (EGFR), this novel compound showed potential for enhanced HER2 inhibition, representing a promising new avenue for targeted cancer therapy. nih.gov
In another example of therapeutic innovation, researchers designed a potential irreversible inhibitor based on a 5-(1-methyl-1H-pyrazol-4-yl)isoquinoline scaffold to target the monopolar spindle 1 (MPS1) kinase, a crucial protein for cell division and a target in oncology. mdpi.com By combining the isoquinoline core with an electrophilic warhead, they created a compound intended to form a covalent bond with a specific cysteine residue in the kinase's hinge region, a strategy aimed at achieving highly selective and durable inhibition. mdpi.com
Furthermore, derivatives of 1-(4-aminophenyl)isoquinoline (B1195977) have been identified as potent inhibitors of both calcium-dependent and calcium-independent phosphodiesterases (PDEs). nih.gov These enzymes are critical in regulating intracellular signaling. The development of isoquinoline-based PDE inhibitors that can differentiate between enzyme subtypes represents a sophisticated approach to designing therapeutics for conditions where these signaling pathways are dysregulated. nih.gov
Table 2: Examples of Therapeutic Innovations from Isoquinoline Derivatives
| Derivative Class | Therapeutic Target/Application | Innovative Contribution | Reference |
|---|---|---|---|
| Isoquinoline-tethered quinazolines | HER2 kinase | Enhanced selectivity for HER2 over EGFR in cancer cells. | nih.gov |
| 5-(1-Methyl-1H-pyrazol-4-yl)isoquinolines | MPS1 kinase | Design of a targeted covalent inhibitor for cancer therapy. | mdpi.com |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 4-(aminomethyl)isoquinoline |
| 1-(4-Aminophenyl)isoquinoline |
Future Directions and Emerging Research Avenues for Isoquinolin 4 Ylmethanamine
Integration of Advanced Synthetic Methodologies for Enhanced Efficiency and Diversity
The future synthesis of isoquinolin-4-ylmethanamine and its derivatives will focus on enhancing efficiency, sustainability, and the generation of molecular diversity. While classic methods like the Bischler-Napieralski and Pictet-Spengler reactions have been foundational, contemporary research is leveraging more advanced strategies. mdpi.comnih.gov
Key emerging methodologies include:
Transition Metal Catalysis : Novel synthetic routes using transition metal catalysts are being developed to create isoquinoline (B145761) derivatives. numberanalytics.com These methods offer high efficiency and selectivity.
Ring-Opening Metathesis−Ring-Closing Metathesis (ROM−RCM) : This powerful strategy allows for the one-step synthesis of isoquinoline derivatives from cyclobutenylmethylamine precursors, providing an attractive route to complex bicyclic systems. acs.org
Diversity-Oriented Synthesis : Methodologies are being developed to rapidly generate libraries of substituted isoquinolines. nih.gov One efficient approach involves the preparation and activation of isoquinolin-1(2H)-ones, which allows for practical and rapid access to C1- and C4-substituted isoquinoline libraries. nih.gov Such strategies are crucial for exploring the structure-activity relationships (SAR) of this compound analogs.
Green Chemistry Approaches : The use of environmentally benign solvents and catalysts, such as ionic liquids, is an emerging trend for the synthesis of isoquinoline-containing heterocyclic compounds. bohrium.com These methods aim to reduce cost, improve product purity, and align with modern environmental and safety standards. mdpi.com
Biocatalysis : The exploration of biocatalysts for the synthesis of isoquinolines presents a promising avenue for sustainable and cost-effective production in the future. numberanalytics.com
These advanced synthetic methods will be instrumental in producing a wide range of this compound analogs, facilitating a deeper understanding of their chemical and biological properties.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
While isoquinoline alkaloids have a long history in medicine, with well-known applications as analgesics and antimicrobials, the search for novel biological targets for derivatives like this compound is a key area of future research. numberanalytics.comamerigoscientific.com The unique structural features of this compound make it a valuable scaffold for developing new pharmacological agents.
Emerging research is focused on several promising areas:
Cancer Immunotherapy : Recent studies have identified isoquinoline derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are critical targets in cancer immunotherapy due to their role in creating an immunosuppressive environment. A potent isoquinoline derivative, compound 43b , showed significant antitumor efficacy in a melanoma model, suggesting a promising path for developing novel cancer therapies. nih.gov
Anti-inflammatory and Autoimmune Diseases : A novel class of protein kinase C ζ (PKCζ) inhibitors based on a 5,7-disubstituted isoquinoline scaffold has been identified. acs.org The lead compound, isoquinoline 37 , demonstrated good efficacy in a mouse model of collagen-induced arthritis, highlighting PKCζ inhibition as a potential new target for treating rheumatoid arthritis (RA). acs.orgresearchoutreach.org
Neurodegenerative Diseases : Computational studies have pinpointed isoquinoline alkaloids as potential inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a kinase implicated in the phosphorylation of tau protein in Alzheimer's disease. researchgate.net Compounds like Methylcorypalline have shown promise in silico, suggesting that this compound analogs could be developed as therapeutic leads for neurodegenerative conditions. researchgate.net
Antiviral Agents : The isoquinoline scaffold is being investigated for its potential against various viruses. In silico studies have shown that isoquinoline alkaloids can interfere with pathways crucial for viral replication, such as those involving nuclear factor-κB and mitogen-activated protein kinases. mdpi.comnih.gov Specific research has explored their potential against SARS-CoV-2 proteins, with compounds like coptisine showing inhibitory action against the main protease (Mpro) in simulation studies. researchgate.netmdpi.com
| Therapeutic Area | Novel Biological Target | Example Isoquinoline Compound/Derivative | Potential Application | Reference |
|---|---|---|---|---|
| Cancer Immunotherapy | IDO1/TDO | Compound 43b | Melanoma and other cancers | nih.gov |
| Autoimmune Disease | Protein Kinase C ζ (PKCζ) | 5,7-disubstituted isoquinoline 37 | Rheumatoid Arthritis | acs.org |
| Neurodegenerative Disease | MARK4 | Methylcorypalline | Alzheimer's Disease | researchgate.net |
| Antiviral | SARS-CoV-2 Mpro | Coptisine | COVID-19 | researchgate.net |
| Cancer | Microtubule Dynamics | Isoquinoline-based biaryls | General Cancer Therapy | nih.gov |
Application of Advanced Computational and Data Science Approaches in Isoquinoline Research
The integration of computational tools is revolutionizing the discovery and development of isoquinoline-based therapeutics. mdpi.com These in silico methods allow for the rapid and efficient screening of compounds, prediction of their biological activities, and optimization of their properties, thereby accelerating the research pipeline for molecules like this compound.
Key computational approaches being applied include:
Molecular Docking : This technique is widely used to predict the binding affinity and interaction patterns of isoquinoline derivatives with specific protein targets. mdpi.comresearchgate.net For instance, molecular docking was used to study the binding of isoquinoline alkaloids to SARS-CoV-2 proteins and to identify potential inhibitors of MARK4 for Alzheimer's disease. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior and stability of ligand-protein complexes over time. researchgate.net A 100 ns MD simulation was used to confirm the stable binding of the isoquinoline alkaloid Methylcorypalline within the active site of the MARK4 enzyme. researchgate.net
Pharmacokinetic and Toxicity (ADMET) Prediction : Computational tools like swissADME are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. tandfonline.com This helps in the early identification of candidates with drug-like properties and reduces the likelihood of late-stage failures. researchgate.nettandfonline.com
Structure-Activity Relationship (SAR) Studies : Computational methods are crucial for understanding the relationship between the chemical structure of isoquinoline derivatives and their biological activity. mdpi.comnih.gov This knowledge guides the rational design of new compounds with improved potency and selectivity. nih.gov
| Computational Method | Application in Isoquinoline Research | Example Study | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding affinity to protein targets | Screening isoquinoline alkaloids against SARS-CoV-2 Mpro and MARK4 | researchgate.netmdpi.com |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes | Confirming the stability of Methylcorypalline in the MARK4 active site | researchgate.net |
| ADMET Prediction | Evaluating drug-likeness and potential toxicity | Screening isoquinoline alkaloids for favorable pharmacokinetic properties | tandfonline.com |
| Chemometric Tools / Data Science | Correlating chemical profiles with biological activity | Identifying potential anti-SARS-CoV-2 isoquinoline alkaloids in plant extracts | mdpi.com |
The use of these advanced computational approaches will enable a more targeted and efficient exploration of the therapeutic potential of this compound and its analogs, ultimately facilitating the discovery of new drug candidates. numberanalytics.comnih.gov
Collaborative Research Initiatives and Translational Studies in Isoquinoline Chemistry
The translation of promising laboratory findings into clinical applications is a complex process that requires significant collaboration. The future development of this compound and related compounds will increasingly depend on synergistic partnerships between academia, industry, and government research institutions.
Industry-Academia Partnerships : Collaborations between pharmaceutical companies and academic research labs are crucial for advancing drug discovery. For example, researchers at Asahi Kasei Pharma Corporation developed a novel fragment-merging strategy to identify potent isoquinoline-based kinase inhibitors for rheumatoid arthritis, with preclinical trials for a lead candidate now underway. researchoutreach.org
International Cooperative Projects : Global research efforts can accelerate the discovery of new bioactive compounds. Research on antitumor isoquinoline marine natural products has benefited from international collaborations between scientists in Japan, Thailand, Malaysia, and Indonesia. jst.go.jp
Government-Sponsored Research : National institutions play a vital role in supporting fundamental and translational research. The National Cancer Institute (NCI) in the United States collaborates with researchers to screen novel compounds, such as isoquinoline-5,8-diones, for anticancer activity against a panel of human tumor cell lines. ucc.ie
Multidisciplinary Consortia : European initiatives like the COST (European Cooperation in Science and Technology) Action facilitate collaboration across disciplines. Such networks support research on overcoming cancer multidrug resistance, with recent work focusing on potent isoquinolinequinone N-oxide derivatives. acs.org
These collaborative initiatives are essential for bridging the gap between basic science and clinical application. By fostering open communication, sharing resources, and combining diverse expertise, the research community can more effectively harness the therapeutic potential of the isoquinoline scaffold for a range of human diseases. mdpi.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
